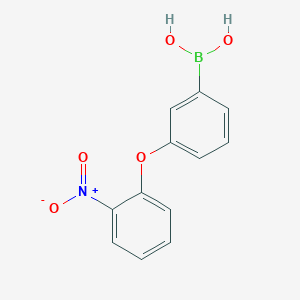
(3-(2-Nitrophenoxy)phenyl)boronic acid
説明
(3-(2-Nitrophenoxy)phenyl)boronic acid is a boronic acid compound with the molecular formula C12H10BNO5 . It has an average mass of 259.022 Da and a monoisotopic mass of 259.065216 Da . This compound is also known by other names such as [3- (2-nitrophenoxy)phenyl]boronic acid and 3- (2-Nitrophenoxy)phenylboronicacid .
Synthesis Analysis
Boronic acids, including (3-(2-Nitrophenoxy)phenyl)boronic acid, can be synthesized using various methods . One common synthesis method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Another approach involves the use of acoustic dispensing technology to synthesize large libraries of boronic acid derivatives based on multiple chemistries and building blocks .
Molecular Structure Analysis
The molecular structure of (3-(2-Nitrophenoxy)phenyl)boronic acid can be represented by the canonical SMILES string B(C1=CC(=CC=C1)OC2=CC=CC=C2N+[O-])(O)O .
Chemical Reactions Analysis
Boronic acids, including (3-(2-Nitrophenoxy)phenyl)boronic acid, are known to participate in various chemical reactions. They can be used as building blocks and synthetic intermediates . They are involved in several transformations such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of (3-(2-Nitrophenoxy)phenyl)boronic acid include a density of 1.4±0.1 g/cm3, a boiling point of 449.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 74.7±3.0 kJ/mol and a flash point of 225.9±31.5 °C . The compound has a molar refractivity of 65.8±0.4 cm3, a polar surface area of 96 Å2, and a molar volume of 184.9±5.0 cm3 .
科学的研究の応用
Sensing Applications
Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications, including homogeneous assays or heterogeneous detection .
Drug Delivery Systems
Phenylboronic acid-decorated polymeric nanomaterials are used in drug delivery systems due to their interactions with glucose and sialic acid .
Biosensors
These nanomaterials are also applied in biosensors .
Glucose-Sensing and Insulin-Delivery Systems
Hydrogel-bearing phenylboronic acids (PBAs) have unique responsiveness towards diol-containing molecules such as glucose, making them potential alternatives for glucose-sensing and insulin-delivery systems .
作用機序
Boronic acids, including (3-(2-Nitrophenoxy)phenyl)boronic acid, have been shown to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
将来の方向性
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in boronic acids, including (3-(2-Nitrophenoxy)phenyl)boronic acid, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
特性
IUPAC Name |
[3-(2-nitrophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKDGJZAMJMTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674336 | |
| Record name | [3-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Nitrophenoxy)phenyl)boronic acid | |
CAS RN |
1072945-95-9 | |
| Record name | B-[3-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



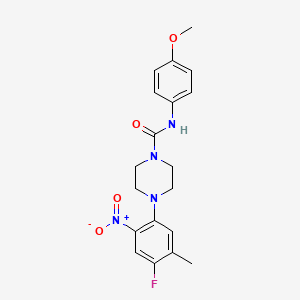
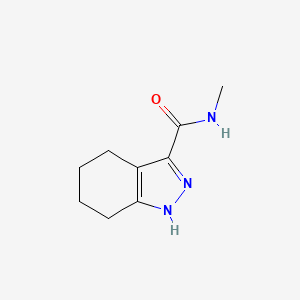
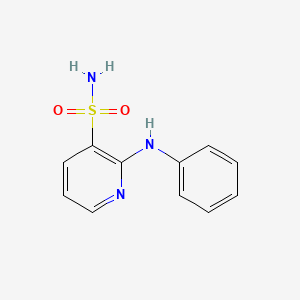
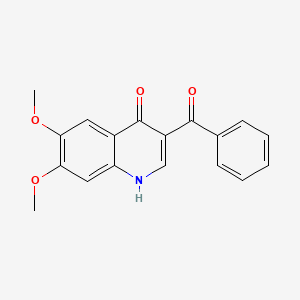
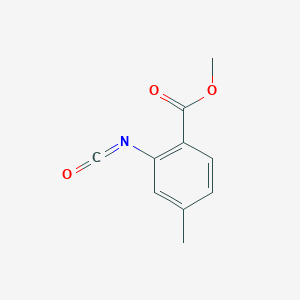
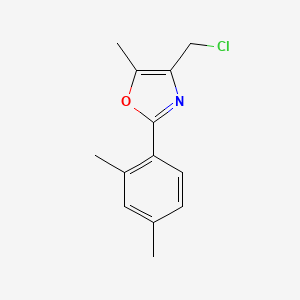

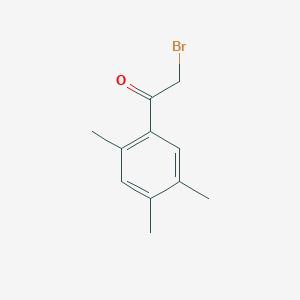
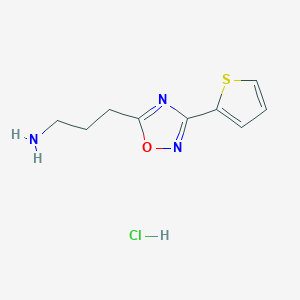
![1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1393310.png)

![3-[(4-Methylbenzyl)oxy]azetidine](/img/structure/B1393313.png)

![4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1393315.png)